

Spectroscopic Profile of 2,3,4-Trifluoro-6-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trifluoro-6-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **2,3,4-trifluoro-6-nitroaniline** (CAS No. 148416-38-0). Aimed at researchers, scientists, and professionals in drug development, this document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This information is crucial for the structural elucidation, identification, and quality control of this important synthetic building block.

Chemical and Physical Properties

2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	148416-38-0	[2]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[2]
Molecular Weight	192.10 g/mol	[2]
Melting Point	59-61 °C	[2]
Appearance	Light yellow to orange powder/crystal	[1][3]

Spectroscopic Data

The following sections present the available spectroscopic data for **2,3,4-trifluoro-6-nitroaniline**. The primary source for the NMR data is the publication "Multinuclear magnetic resonance studies of fluoronitroanilines" by Gierczyk, B., et al. in Magnetic Resonance in Chemistry (2009, 47(9), 764-70).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Spectroscopic Data for **2,3,4-Trifluoro-6-nitroaniline**

Nucleus	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)	Multiplicity	Assignment
^1H	7.61	-	s (br)	NH ₂
7.02	t, J(H,F) = 9.3	t	H-5	
^{13}C	148.1	d, J(C,F) = 245.2	d	C-3
142.9	d, J(C,F) = 241.3	d	C-4	
137.9	d, J(C,F) = 248.1	d	C-2	
129.1	-	s	C-6	
126.8	d, J(C,F) = 11.2	d	C-1	
110.1	t, J(C,F) = 19.1	t	C-5	
^{15}N	-11.2	-	-	NO ₂
-315.4	-	-	NH ₂	
^{19}F	-138.9	-	-	F-3
-149.1	-	-	F-4	
-160.2	-	-	F-2	

Note: The assignments are based on the data presented in the referenced literature. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br' denotes a broad signal.

Infrared (IR) Spectroscopy

While specific IR data for **2,3,4-trifluoro-6-nitroaniline** was not found in the primary literature search, characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H (Amine)	Stretching
1640-1600	N-H (Amine)	Bending
1550-1490	N-O (Nitro)	Asymmetric Stretching
1360-1290	N-O (Nitro)	Symmetric Stretching
1300-1000	C-F (Aryl Fluoride)	Stretching
1600-1450	C=C (Aromatic Ring)	Stretching

Mass Spectrometry (MS)

A SpectraBase entry indicates the availability of a GC-MS spectrum for **2,3,4-trifluoro-6-nitroaniline**, though the full spectrum requires registration to view. The expected molecular ion peak [M]⁺ would be at m/z 192, corresponding to the molecular weight of the compound.

Experimental Protocols

The following experimental methodologies are based on the procedures described by Gierczyk et al. (2009).

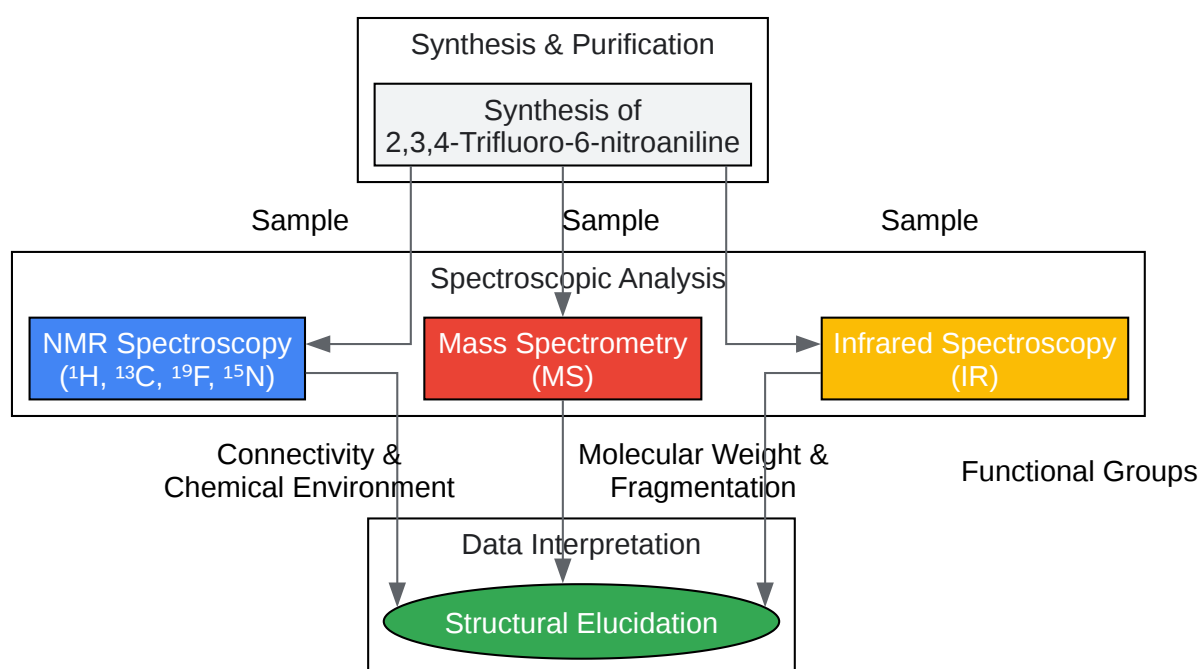
NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on a Varian Gemini 300 or a Bruker Avance 500 spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.
- Referencing:
 - ¹H and ¹³C chemical shifts were referenced to the residual solvent signal.
 - ¹⁵N chemical shifts were referenced to neat nitromethane as an external standard.
 - ¹⁹F chemical shifts were referenced to CCl₃F as an external standard.

- Data Acquisition: Standard pulse sequences were used to acquire 1D spectra for ^1H , ^{13}C , ^{15}N , and ^{19}F nuclei.

Logical Relationships in Spectroscopic Analysis

The workflow for the spectroscopic analysis of **2,3,4-trifluoro-6-nitroaniline** involves the integration of data from multiple techniques to confirm the chemical structure.



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Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **2,3,4-trifluoro-6-nitroaniline**. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.

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References

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